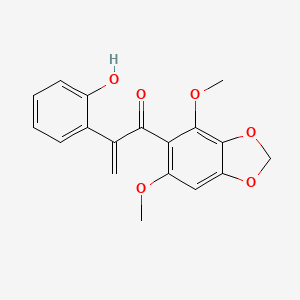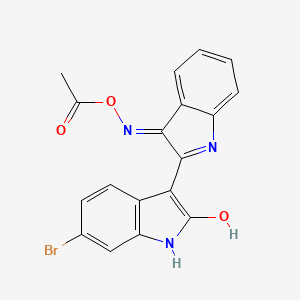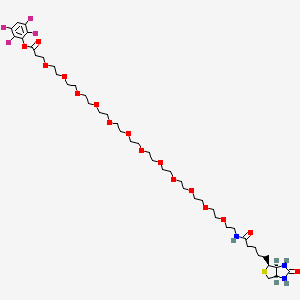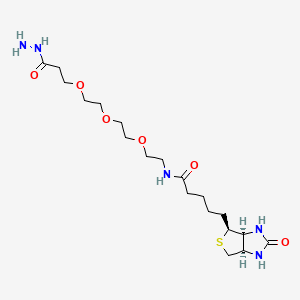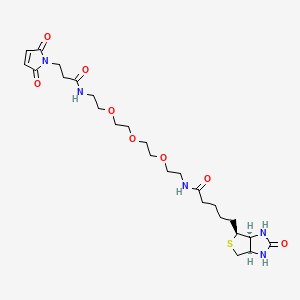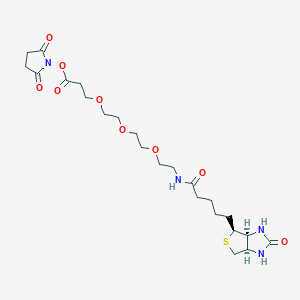
BIX 02565
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Se ha identificado como un posible candidato a fármaco y está disponible como una sonda química para fines de investigación . Este compuesto es de gran interés debido a su capacidad para dirigirse a quinasas específicas, que desempeñan funciones cruciales en varios procesos celulares y enfermedades.
Aplicaciones Científicas De Investigación
BI00645435 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una sonda química para estudiar la actividad e inhibición de las quinasas. Los investigadores la utilizan para investigar las relaciones estructura-actividad de los inhibidores de quinasas.
Biología: Se utiliza para estudiar las vías de señalización celular y el papel de las quinasas en varios procesos biológicos. Ayuda a comprender cómo las quinasas regulan el crecimiento, la diferenciación y la apoptosis celular.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer, donde la actividad de la quinasa desregulada es una característica común. Se utiliza en estudios preclínicos para evaluar su eficacia y seguridad como candidato a fármaco.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos. .
Mecanismo De Acción
BI00645435 ejerce sus efectos al inhibir quinasas específicas, que son enzimas que fosforilan proteínas y regulan varios procesos celulares. El compuesto se une al sitio activo de la quinasa, impidiendo que fosforile sus proteínas diana. Esta inhibición interrumpe las vías de señalización que son esenciales para el crecimiento y la supervivencia celular, lo que lleva a la supresión de la proliferación celular anormal y la inducción de apoptosis .
Análisis Bioquímico
Biochemical Properties
BIX 02565 has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity . It demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . This compound interacts with these enzymes and proteins, altering their function and thereby influencing biochemical reactions .
Cellular Effects
This compound influences cell function by inhibiting the activity of RSK2, a kinase involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting RSK2, this compound can alter these processes and thereby influence the function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves binding to RSK2 and inhibiting its activity . This inhibition can lead to changes in gene expression and other molecular effects . This compound exerts its effects at the molecular level through these binding interactions and changes in enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At high doses, this compound can have toxic or adverse effects . These dosage effects have been observed in studies using animal models .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with RSK2 . This interaction can affect metabolic flux or metabolite levels .
Métodos De Preparación
La síntesis de BI00645435 implica múltiples pasos, incluida la preparación de intermediarios y las reacciones de acoplamiento finales. Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente. los métodos generales para sintetizar inhibidores de quinasas suelen implicar el uso de disolventes orgánicos, catalizadores y condiciones de reacción específicas para lograr la estructura química deseada . Los métodos de producción industrial probablemente implicarían escalar estos procedimientos de laboratorio al tiempo que se garantiza la coherencia, la pureza y la seguridad.
Análisis De Reacciones Químicas
BI00645435 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Hidrólisis: Esta reacción implica la ruptura de enlaces químicos mediante la adición de agua. .
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Comparación Con Compuestos Similares
BI00645435 es único en su especificidad y potencia como inhibidor de quinasas. Los compuestos similares incluyen:
BIX 02565: Otro inhibidor de quinasas con una estructura y un mecanismo de acción similares.
BIX-02565: Una variante de this compound con ligeras modificaciones en su estructura química.
Estos compuestos comparten mecanismos de acción similares pero pueden diferir en su especificidad, potencia y propiedades farmacocinéticas. BI00645435 destaca por su alta especificidad y sus posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMXXVNQAFCXKK-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BIX02565?
A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []
Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?
A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.
Q3: Are there any concerns regarding the specificity of BIX02565?
A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
